molecular formula C7H11N3O2 B14139378 2-methyl-5-nitro-1-propyl-1H-imidazole CAS No. 5006-72-4

2-methyl-5-nitro-1-propyl-1H-imidazole

Cat. No.: B14139378
CAS No.: 5006-72-4
M. Wt: 169.18 g/mol
InChI Key: GMTVTGSZZFRDSK-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-1-propyl-1H-imidazole is a strategic synthetic intermediate in medicinal chemistry, belonging to the prolific 5-nitroimidazole class of heterocyclic compounds. This scaffold is a cornerstone in pharmaceutical research for developing new therapeutic agents against infectious diseases and for investigating hypoxia-targeting treatments. Researchers value this compound for its role as a key precursor in constructing novel molecular hybrids and conjugates aimed at overcoming multi-drug resistance in pathogens. The core research value of 5-nitroimidazoles lies in their function as prodrugs. Their mechanism of action is initiated by enzymatic bioactivation within anaerobic or hypoxic environments, such as those found in solid tumors or certain pathogenic microorganisms. Upon entry into cells, the nitro group (NO₂) undergoes a series of sequential, one-electron reductions, generating reactive intermediates including nitro radical anions, nitroso derivatives, and hydroxylamines. These cytotoxic species can cause irreversible damage to vital cellular components like DNA, proteins, and lipids, ultimately leading to cell death. This selective activation under low-oxygen conditions provides a rationale for targeting resistant bacteria, protozoal parasites, and hypoxic tumor cells. Specific research applications for this compound include its use as a building block in the synthesis of potential anti-infective agents targeting neglected tropical diseases such as malaria, leishmaniasis, and human trypanosomiasis. Its structural features—specifically the 2-methyl group and the 1-propyl chain—make it a versatile candidate for structure-activity relationship (SAR) studies and further functionalization to optimize pharmacological properties and reduce systemic toxicity compared to other nitroimidazoles. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5006-72-4

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-methyl-5-nitro-1-propylimidazole

InChI

InChI=1S/C7H11N3O2/c1-3-4-9-6(2)8-5-7(9)10(11)12/h5H,3-4H2,1-2H3

InChI Key

GMTVTGSZZFRDSK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC=C1[N+](=O)[O-])C

Origin of Product

United States

The Alkyl Group N1 Position :the Substituent at the N1 Position Significantly Impacts the Compound S Properties and Activity. the General Structural Requirement for the Biological Activity of Many 5 Nitroimidazoles is a 1 Alkyl 5 Nitro Imidazole Unit.jocpr.comjocpr.comthe Propyl Group in 2 Methyl 5 Nitro 1 Propyl 1h Imidazole Falls into This Category. the Nature of This N1 Substituent, Often Referred to As the Side Chain, Influences Factors Such As Lipophilicity, Which Affects Cell Penetration and Distribution.mdpi.com

Chain Length: Studies on N-alkyl-nitroimidazoles have shown that varying the length of the alkyl chain can modulate biological activity. For instance, in one study on antitumor activity, increasing the N-alkyl chain length from methyl to butyl decreased the activity against a lung cancer cell line. openmedicinalchemistryjournal.com

Functional Groups: The introduction of functional groups into the side chain is a common strategy for creating new derivatives. For example, metronidazole (B1676534) has a hydroxyethyl (B10761427) group at the N1 position, and secnidazole (B1681708) has a 2-hydroxypropyl group. jocpr.com These functional groups can be modified to create esters or other derivatives with altered properties and potentially different activity spectra. jocpr.comjocpr.com

The interplay between these substituents is crucial. The steric protection of the C5-nitro group by substituents at the N1 and C2 positions is thought to be necessary for optimal interaction with microbial target molecules. jocpr.com

Substituent Position Group in Subject Compound Influence on Activity/Properties References
C5 Nitro (–NO₂)Essential for traditional activity against anaerobic microbes and protozoa. Reductively activated to form cytotoxic species. jocpr.comjocpr.comresearchgate.net
C2 Methyl (–CH₃)Influences metabolism and physicochemical properties. Common in many active 5-nitroimidazoles. nih.govjocpr.com
N1 Propyl (–CH₂CH₂CH₃)Part of the essential "1-alkyl" unit. Influences lipophilicity and cell penetration. Chain length and composition can modulate the spectrum and potency of activity. jocpr.comjocpr.commdpi.comopenmedicinalchemistryjournal.com

Computational and Theoretical Investigations into 2 Methyl 5 Nitro 1 Propyl 1h Imidazole

Quantum Mechanical Studies: Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the molecular structure, stability, and reactivity of nitroimidazole compounds. These methods provide insights into the electronic properties that govern their biological activity.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For related nitroimidazole compounds, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), have been employed to determine the most stable molecular geometry. scite.ai

These calculations typically involve optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. For instance, in similar structures, the nitro group is often found to be slightly twisted out of the plane of the imidazole (B134444) ring. nih.govresearchgate.net Vibrational frequency calculations are also performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared and Raman spectra of the molecule. scite.ai

Table 1: Representative DFT Calculation Parameters for Nitroimidazole Analogues

Parameter Method/Basis Set Application
Functional B3LYP Geometry Optimization, Electronic Properties
Basis Set 6-311G(d,p) Provides accuracy for molecular properties.
Task Optimization Determines the lowest energy molecular structure.

Ab Initio Methods for Benchmarking and High-Accuracy Predictions

Ab initio methods, which are based on first principles without empirical parameters, are often used to benchmark the accuracy of DFT results. While computationally more intensive, methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) can provide highly accurate predictions of molecular energies and properties. For novel compounds like 2-methyl-5-nitro-1-propyl-1H-imidazole, ab initio calculations would be crucial for validating the results obtained from more computationally efficient DFT methods.

Molecular Orbital Analysis

Molecular orbital analysis provides critical information about the electronic distribution and reactivity of a molecule.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, indicating that it can be easily excited. nih.govmdpi.com In studies of similar nitroimidazoles, the HOMO is often localized on the imidazole ring, while the LUMO is distributed over the nitro group, facilitating the electron transfer processes believed to be essential for their antimicrobial activity. scite.ai

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis of a Generic Nitroimidazole

Orbital Energy (eV) Description Implication
HOMO -6.3 to -6.8 Electron-donating orbital Site of electrophilic attack
LUMO -1.8 to -2.2 Electron-accepting orbital Site of nucleophilic attack

Natural Bonding Orbital (NBO) Analysis for Electronic Delocalization

Natural Bonding Orbital (NBO) analysis is used to study charge transfer, electronic delocalization, and hyperconjugative interactions within a molecule. scite.ai This analysis provides a detailed picture of the bonding and antibonding interactions. For nitroimidazole derivatives, NBO analysis often reveals significant delocalization of electron density from the imidazole ring to the nitro group. These intramolecular charge transfer interactions contribute to the stability of the molecule. scite.aiopenaccesspub.org

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP surface illustrates the charge distribution, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. In studies of related compounds, the negative potential is concentrated around the oxygen atoms of the nitro group, making them likely sites for electrostatic interactions with biological receptors. nih.gov

Conformational Landscape and Tautomeric Equilibrium Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds of the N-propyl group. The imidazole ring itself is a rigid aromatic system. The orientation of the propyl group relative to the imidazole ring can lead to various conformers with different steric and electronic properties. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface of the molecule as a function of the dihedral angles of the propyl chain. This allows for the identification of the most stable conformers and the energy barriers between them. In related N-substituted 2-methyl-5-nitroimidazoles, the conformation is influenced by non-classical hydrogen bonds and crystal packing forces, which suggests that the propyl group's orientation will significantly impact the molecule's intermolecular interactions. nih.gov

Tautomerism is a key consideration for the parent 2-methyl-5-nitroimidazole (B138375). It can exist in two tautomeric forms: 2-methyl-4-nitro-1H-imidazole and 2-methyl-5-nitro-1H-imidazole. researchgate.netnih.gov The relative stability of these tautomers is influenced by the solvent and the solid-state packing. researchgate.net However, for this compound, the substitution of the hydrogen at the N1 position with a propyl group quenches this tautomeric equilibrium. The propyl group locks the molecule into the 1-substituted-2-methyl-5-nitro configuration. Therefore, tautomerism is not a significant factor for this specific compound, but understanding the tautomeric preference of the parent imidazole is crucial for synthetic strategies and for understanding the properties of related compounds.

A summary of the conformational and tautomeric considerations is presented in the table below.

FeatureDescriptionRelevance to this compound
Conformational Isomers Arise from rotation around the C-C and N-C single bonds of the propyl group.The relative orientation of the propyl group to the imidazole ring affects the molecule's steric and electronic properties, influencing its interaction with biological targets.
Tautomeric Equilibrium The parent 2-methyl-5-nitroimidazole can exist as 4-nitro and 5-nitro tautomers. researchgate.netnih.govThe N1-propyl substitution prevents tautomerism, fixing the nitro group at the 5-position.

Theoretical Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry provides a robust framework for predicting spectroscopic parameters, which can be correlated with experimental data to validate both the theoretical models and the experimental findings. For this compound, theoretical calculations can predict various spectroscopic properties, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).

DFT calculations, often using functionals like B3LYP, are commonly employed to predict these parameters. researchgate.net For instance, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental spectra to aid in the assignment of peaks and to confirm the molecular structure. Similarly, calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to assign vibrational modes. It's important to note that calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods.

In studies of related nitroimidazoles, such as 1-methyl-5-nitroimidazole, theoretical calculations have been successfully used to understand their decomposition mechanisms by analyzing their potential energy surfaces. colostate.eduaip.org Furthermore, DFT studies on other N-substituted 2-methyl-nitroimidazole derivatives have shown a good correlation between calculated and experimental spectroscopic data. researchgate.net These studies provide a strong basis for applying similar computational approaches to this compound to gain a deeper understanding of its spectroscopic properties.

The table below summarizes the key aspects of theoretical spectroscopic parameter prediction for this compound.

Spectroscopic TechniquePredicted ParametersComputational MethodImportance of Correlation
NMR Spectroscopy ¹H and ¹³C chemical shiftsDFT (e.g., B3LYP)Aids in peak assignment and structural confirmation.
Vibrational Spectroscopy (IR/Raman) Vibrational frequencies and intensitiesDFT (e.g., B3LYP)Helps in the assignment of vibrational modes and understanding molecular vibrations.
UV-Vis Spectroscopy Electronic transition energies and oscillator strengthsTime-Dependent DFT (TD-DFT)Provides insight into the electronic structure and excited states of the molecule.

In Silico Modeling for Structure-Activity Relationship (SAR) Derivation

In silico modeling plays a crucial role in understanding the structure-activity relationships (SAR) of bioactive molecules, including 5-nitroimidazole derivatives. For this compound, computational techniques can be used to explore how its structural features relate to its biological activity. The 5-nitroimidazole class of compounds is known for its antimicrobial properties, which are dependent on the reductive activation of the nitro group. jocpr.comnih.gov

In silico methods like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be employed to build predictive models for the biological activity of this compound and its analogs. QSAR models correlate variations in molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with changes in biological activity. Molecular docking can be used to predict the binding mode and affinity of the compound to its biological target, such as a specific enzyme or DNA. researchgate.net

The table below outlines the key aspects of in silico SAR modeling for this compound.

In Silico MethodApplicationKey Insights
QSAR Correlates molecular properties with biological activity.Can predict the activity of new derivatives and identify key structural features for activity.
Molecular Docking Predicts the binding mode and affinity to a biological target.Provides insights into the mechanism of action at the molecular level.
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups for biological activity.Can be used to screen virtual libraries for new compounds with similar activity.

Chemical Reactivity and Mechanistic Studies of 2 Methyl 5 Nitro 1 Propyl 1h Imidazole

Reactivity of the Imidazole (B134444) Ring System

The imidazole ring in 2-methyl-5-nitro-1-propyl-1H-imidazole is an aromatic system, but its reactivity is significantly influenced by the presence of two nitrogen atoms and the substituents. The lone pair of electrons on the N-1 nitrogen is part of the aromatic sextet, while the lone pair on the N-3 nitrogen is in an sp²-hybridized orbital in the plane of the ring, making it basic and available for protonation.

The imidazole ring is generally susceptible to electrophilic aromatic substitution. However, the position of substitution is directed by the existing substituents. In this compound, the directing effects of the methyl, propyl, and nitro groups must be considered.

Methyl Group (at C2): Alkyl groups are generally activating and ortho-, para-directing in benzene systems due to inductive effects and hyperconjugation. In the imidazole ring, the methyl group at the 2-position would be expected to activate the ring towards electrophilic attack.

Nitro Group (at C5): The nitro group is a strong deactivating group due to its powerful electron-withdrawing nature, both through inductive and resonance effects. It directs incoming electrophiles to the meta position in benzene rings. youtube.com

Considering the positions on the imidazole ring relative to the substituents, the only available position for substitution is C4. The nitro group at C5 strongly deactivates the ring, making electrophilic substitution challenging. However, if a reaction were to occur, the directing effects would be in competition. The activating methyl group at C2 and the deactivating nitro group at C5 would both influence the regioselectivity. Given the strong deactivating nature of the nitro group, electrophilic aromatic substitution on the ring of this compound is expected to be difficult.

A study on the alkylation of 2-methyl-5-nitro-1H-imidazole, a related compound, showed that N-alkylation is the predominant reaction, indicating the higher nucleophilicity of the ring nitrogens compared to the ring carbons. derpharmachemica.comresearchgate.net Sequential bromination and methylation of 2-methyl-5-nitro-1H-imidazole has also been reported, suggesting that halogenation, a type of electrophilic substitution, is possible. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent/ConditionPredicted Major ProductRationale
Br₂/FeBr₃4-Bromo-2-methyl-5-nitro-1-propyl-1H-imidazoleThe C4 position is the only available site for substitution.
HNO₃/H₂SO₄No reaction or decompositionThe strongly deactivated ring is unlikely to undergo further nitration.

The electron-deficient nature of the nitro-substituted imidazole ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) can occur, particularly at positions activated by the electron-withdrawing nitro group.

Studies on nitroimidazoles have shown that they can undergo radical-nucleophilic substitution (SRN1) reactions. rsc.org In these reactions, the anion of the nitroimidazole can act as a nucleophile. rsc.org For this compound, nucleophilic attack would be favored at the C4 position, which is ortho to the nitro group.

The anions of 2-methyl-4(5)-nitroimidazole have been shown to participate in SRN1 reactions with various halogeno-nitroalkanes, leading to the formation of N(1)-(nitroalkyl) derivatives. rsc.org This suggests that the imidazole ring of this compound could potentially undergo nucleophilic substitution, although the specific pathways for this compound have not been extensively detailed in the available literature.

Redox Chemistry of the Nitro Group

The nitro group is the most redox-active site in the this compound molecule. Its reduction is a key process in many of its biological and chemical activities.

The electrochemical reduction of 5-nitroimidazoles is a complex process that proceeds through several steps, often involving the formation of radical intermediates. The reduction of the nitro group is believed to be essential for the biological activity of this class of compounds. jocpr.com

A proposed general mechanism for the reduction of a nitroimidazole (R-NO₂) is as follows:

One-electron reduction: R-NO₂ + e⁻ → [R-NO₂]⁻ (Nitro radical anion)

Formation of the nitroso derivative: [R-NO₂]⁻ + e⁻ + 2H⁺ → R-NO + H₂O (Nitroso derivative)

Formation of the hydroxylamine (B1172632) derivative: R-NO + 2e⁻ + 2H⁺ → R-NHOH (Hydroxylamine derivative)

Formation of the amine derivative: R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O (Amine derivative)

Studies on the reduction of 2-nitroimidazoles have shown that the principal product can be a cyclic guanidinium ion, formed from the decomposition of the 2-hydroxylaminoimidazole intermediate. cdnsciencepub.comcdnsciencepub.com While this is for a 2-nitroimidazole (B3424786), it highlights the complex chemistry that can follow the initial reduction steps. The reduction rates of nitroimidazole compounds have been shown to correlate with their one-electron reduction potentials. nih.gov

Table 2: Key Intermediates in the Reduction of the Nitro Group

Intermediate SpeciesChemical FormulaRole in the Pathway
Nitro Radical Anion[C₇H₁₁N₃O₂]⁻Initial product of one-electron reduction.
Nitroso DerivativeC₇H₁₁N₃OFormed after a two-electron reduction.
Hydroxylamine DerivativeC₇H₁₃N₃OProduct of a four-electron reduction.
Amine DerivativeC₇H₁₃N₃Final product of a six-electron reduction.

The electron-withdrawing nature of the nitro group makes this compound an electron-affinic compound. This property is central to its role in electron transfer reactions. The nitro group can act as an electron sink, accepting electrons from other molecules or from an electrode.

In biological systems, the reduction of the nitro group is often mediated by enzymes such as nitroreductases. nih.gov This process is more efficient under anaerobic conditions. nih.gov The electron affinity of nitroimidazoles is a key factor in their biological activity, as it facilitates the formation of the reactive nitro radical anion. nih.gov The radiosensitizing properties of some nitroimidazoles are linked to the formation of reactive anionic species produced by dissociative electron attachment. mdpi.com

The electron transfer process can be influenced by the molecular structure. The simplest structural requirement for the biological activity of 5-nitroimidazoles is the 1-alkyl-5-nitro-imidazole unit. jocpr.comjocpr.comresearchgate.net

As intermediates in the reduction of the nitro group, the nitroso and amine derivatives of this compound are of significant interest.

Nitroso Derivative: The formation of a nitroso derivative (2-methyl-5-nitroso-1-propyl-1H-imidazole) would occur after a two-electron reduction of the parent compound. Reports on the attempted synthesis of the related 2-methyl-5-nitro-1-nitroso-1H-imidazole indicate that this compound does not readily form under standard nitrosation conditions, suggesting it may be unstable or that its formation is not favored. veeprho.com

Amine Derivative: The amine derivative (2-methyl-5-amino-1-propyl-1H-imidazole) is the final product of the complete six-electron reduction of the nitro group. The formation of the amine is generally considered to result in a less biologically active compound. mdpi.com The amine group, being an activating and ortho-, para-directing group, would significantly alter the reactivity of the imidazole ring towards electrophilic substitution compared to the parent nitro compound.

The reactivity of these derivatives would be substantially different from the starting material. The nitroso compound, if formed, would be a reactive species. The amine derivative, with its electron-donating amino group, would be more susceptible to electrophilic attack and oxidation than the nitro-substituted precursor.

Reactions Involving the N1-Propyl Substituent

The N1-propyl substituent of this compound is a key site for chemical modification, allowing for the introduction of various functional groups to alter the molecule's physicochemical properties. The reactivity of this alkyl chain is influenced by the electron-withdrawing nature of the nitroimidazole core.

While direct oxidation and halogenation of the unsubstituted N1-propyl chain are theoretically possible, documented research often focuses on the derivatization of a pre-functionalized propyl chain. For instance, an N1-substituent bearing a hydroxyl group, such as in the related compound secnidazole (B1681708), is known to be suitable for a variety of reactions, including esterification. jocpr.comjocpr.com This suggests that if this compound were hydroxylated at the propyl chain, similar derivatization pathways would be accessible.

A more direct example of functionalization involves the use of a halogenated propyl group as a synthetic handle. Research has demonstrated the synthesis of various N-alkylated 5-nitroimidazole derivatives. derpharmachemica.com For example, 1-(3-chloropropyl)-2-methyl-5-nitro-1H-imidazole can serve as a precursor for further derivatization. The terminal carbon, activated by the chlorine atom, readily undergoes nucleophilic substitution.

One documented reaction is the synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole. This reaction proceeds by treating 1-(3-chloropropyl)-2-methyl-5-nitro-1H-imidazole with 1,2,3-benzotriazole in the presence of a base like potassium carbonate (K₂CO₃) and a catalytic amount of potassium iodide (KI) in a polar aprotic solvent such as dimethylformamide (DMF). The reaction results in the formation of a new carbon-nitrogen bond at the terminal carbon of the propyl chain.

Table 1: Example of N1-Propyl Chain Derivatization

Reactant 1 Reactant 2 Reagents Solvent Product
1-(3-chloropropyl)-2-methyl-5-nitro-1H-imidazole 1,2,3-benzotriazole K₂CO₃, KI (cat.) DMF 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole

This type of reaction highlights the utility of a halogenated N1-propyl group as an intermediate for introducing more complex functionalities onto the nitroimidazole scaffold.

Steric Effects: The propyl group, along with the methyl group at the C2 position, provides steric hindrance around the nitro group at the C5 position. jocpr.com This steric protection can influence how the nitro group interacts with other molecules or reagents, potentially affecting reaction rates and mechanisms, particularly those involving the nitro group, which is crucial for the compound's mode of action in biological systems. jocpr.com The regioselectivity of N-alkylation of the parent 2-methyl-5-nitroimidazole (B138375) is also influenced by the steric effect of the nitro group, favoring alkylation at the N1 position. derpharmachemica.com

Electronic Effects: The alkyl chain at the N1 position influences the electronic distribution within the imidazole ring. The regions of the 5-nitroimidazole structure involving the C2, C5, and N1 positions are critical for interactions with biological receptors. jocpr.com The propyl group, being an electron-donating group (by induction), can subtly alter the electron density of the imidazole ring, which in turn can affect the reactivity of the ring itself and the reduction potential of the nitro group. Furthermore, increasing the lipophilicity of the molecule via the alkyl chain can be important for its penetration into different chemical environments. jocpr.com

Stability and Degradation Profiles under Chemical Stressors (e.g., acid, base, light)

The stability of this compound is dictated by the inherent stability of the 2-methyl-5-nitroimidazole core and modifications to that stability imparted by the N1-propyl group. The parent compound, 2-methyl-5-nitroimidazole, is generally stable under recommended storage conditions but is incompatible with strong oxidizing agents. chemsrc.comcdhfinechemical.com Under conditions of combustion, it is known to produce hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx). chemsrc.comcdhfinechemical.com

Acid/Base Stability: Studies on related 5-nitroimidazoles, such as secnidazole and metronidazole (B1676534), show they are relatively stable in aqueous solutions at acidic (pH ≈ 2.6) and neutral-to-alkaline (pH ≈ 5.6 and pH ≈ 8.2) conditions when heated at 40°C for extended periods (up to 1000 hours). mdpi.com However, harsher conditions, such as 5 N HCl at 60°C, can induce degradation. mdpi.com It is expected that this compound would exhibit a similar stability profile, being largely stable in moderately acidic or basic aqueous solutions but susceptible to degradation under more extreme pH and temperature conditions.

Oxidative Stress: The compound is susceptible to degradation under oxidative conditions. In the presence of strong oxidizing agents like hydrogen peroxide, related compounds like secnidazole degrade, with one of the identified degradation products being the core molecule, 2-methyl-5-nitroimidazole, resulting from the cleavage of the N1-substituent. mdpi.com Theoretical studies on the degradation of metronidazole by hydroxyl radicals (•OH) show that reactions can proceed via radical addition to the imidazole ring or by hydrogen atom abstraction from the N-alkyl side chain. nih.gov A similar mechanism would be anticipated for this compound, where radical attack could occur on the imidazole ring or on the propyl chain, leading to a cascade of degradation reactions.

Photostability: Nitroimidazole compounds are known to be sensitive to light. The photodegradation of 5-nitroimidazoles typically involves the nitro group and the imidazole ring. researchgate.net The degradation kinetics for many nitroimidazoles follow first-order reaction mechanisms, both in solution and in the solid state. researchgate.net The primary photochemical event is often the conversion of the nitro group to a nitrite ester, which can then cleave into radical species. researchgate.net While N-alkylation can sometimes enhance photostability compared to N-H imidazoles, these compounds are still generally considered photolabile. researchgate.netnih.gov Therefore, this compound is expected to degrade upon exposure to UV light, potentially leading to discoloration and the formation of various photoproducts.

Table 2: Summary of Stability Profile

Stressor Stability Expected Degradation Products/Pathways
Strong Acids/Bases Moderately stable; degrades under harsh conditions. Cleavage of substituents, ring opening under extreme conditions.
Strong Oxidizing Agents Unstable. Cleavage of the N1-propyl chain (yielding 2-methyl-5-nitroimidazole), oxidation of the imidazole ring.
Light (UV) Unstable (photolabile). Conversion of nitro group to nitrite, subsequent radical formation, generation of various photoproducts.
Thermal (Standard) Stable under normal storage temperatures. No significant degradation.
Thermal (Fire) Unstable. Carbon oxides (CO, CO₂), Nitrogen oxides (NOx).

Synthesis and Exploration of Analogs and Molecular Hybrids Incorporating the 2 Methyl 5 Nitro 1h Imidazole Scaffold

Systematic Modification of the N1-Alkyl Chain Length and Branching

Studies on the N-alkylation of the imidazole (B134444) ring have shown that reaction conditions, including the choice of solvent and base, can markedly improve product yields. For instance, conducting the alkylation in acetonitrile (B52724) with potassium carbonate (K2CO3) as the base at an elevated temperature of 60°C has been shown to produce N-alkylated derivatives in good yields, ranging from 66-85%. derpharmachemica.comresearchgate.net This regioselectivity is attributed to the steric hindrance imposed by the nitro group at the C5 position, which favors alkylation at the N1 position. derpharmachemica.comderpharmachemica.com

This synthetic flexibility has led to the development of a wide range of clinically important analogs, each with a distinct N1-substituent. For example, replacing the N1-substituent can lead to well-known drugs such as Metronidazole (B1676534), Secnidazole (B1681708), and Tinidazole. jocpr.com Further modifications, such as the synthesis of ester derivatives of the hydroxyl group on the N1-side chain, have also been explored to create new analogs. researchgate.netjocpr.comjocpr.com For instance, the isopropyl alcohol group in Secnidazole has been used as a handle for further reactions, including the synthesis of various ester derivatives with long-chain fatty acids like stearoyl chloride. jocpr.com

Parent Compound N1-Substituent Key Structural Feature
Metronidazole-(CH₂)₂-OHPrimary alcohol
Secnidazole-CH₂-CH(OH)-CH₃Secondary alcohol (chiral center)
Tinidazole-(CH₂)₂-SO₂-CH₂CH₃Ethyl sulfone
Ornidazole-CH₂-CH(OH)-CH₂ClChlorinated secondary alcohol
Ipronidazole-CH(CH₃)₂Isopropyl group
Ronidazole-CH₂-CO-NH₂Carbamoylmethyl group

Derivatization at the C2-Position (beyond Methyl)

While the 2-methyl group is a common feature of this scaffold, modifications at the C2-position have been investigated to explore structure-activity relationships further. Substitutions at this position can influence the molecule's steric and electronic properties, potentially affecting its interaction with biological targets. jocpr.com The replacement of the C2-methyl group with other functionalities can lead to novel analogs with altered biological profiles. For example, in the broader class of nitroimidazoles, substitutions at the C2 position are known to enhance the resonance conjugation of the chemical structure, which can increase antiprotozoal activity. humanjournals.com Research into analogs has included the exploration of compounds where the C2-methyl group is absent or replaced by other small substituents, though the 2-methyl variant remains a cornerstone of many established drugs.

Heteroatom Substitution within the Imidazole Ring or Side Chains

Bioisosteric replacement, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a common strategy in drug design. In the context of the 2-methyl-5-nitro-1H-imidazole scaffold, this can involve substituting carbon or nitrogen atoms within the imidazole ring or in its side chains with other heteroatoms like oxygen or sulfur. This can lead to the formation of related five-membered heterocyclic systems, such as nitro-oxadiazoles or nitro-thiadiazoles. For example, 2-methyl-5-nitro-1H-imidazole has been used as a starting material to synthesize 5-nitroimidazole/1,3,4-oxadiazole (B1194373) hybrids. nih.gov This strategy aims to retain the essential pharmacophoric features of the nitro group while potentially improving other properties of the molecule.

Formation of Molecular Hybrids and Conjugates with Other Bioactive Scaffolds

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units into a single molecule. researchgate.net This approach can lead to compounds with improved affinity and efficacy or a dual mode of action. The 2-methyl-5-nitroimidazole (B138375) scaffold has been successfully incorporated into various molecular hybrids and conjugates.

The nitrogen atoms in the imidazole ring can act as ligands, coordinating with metal ions to form supramolecular complexes. nih.gov These complexes can exhibit distinct biological activities compared to the parent ligand. For example, a silver(I) nitrate (B79036) complex has been synthesized where the silver atom is coordinated by two 1-(2-hydroxy-ethyl)-2-methyl-5-nitro-imidazole (Metronidazole) ligands. nih.gov Similarly, ruthenium(II) complexes incorporating a 5-nitroimidazole ligand have been developed. unifi.it In these structures, the metal coordination can cause the deprotonation of the imidazole ring, with the metal center binding to the N3 nitrogen atom. unifi.it The formation of such complexes can alter the electronic properties and three-dimensional structure of the imidazole derivative, potentially influencing its biological interactions.

Covalently linking the 2-methyl-5-nitroimidazole moiety to other bioactive scaffolds has yielded a diverse range of hybrid molecules. These conjugates are designed to target specific biological pathways or to combine the activities of both parent molecules.

Examples of such covalent conjugates include:

1,3,4-Oxadiazole Hybrids: Synthesized from 2-methyl-5-nitro-1H-imidazole, these hybrids link the nitroimidazole core to various substituted phenyl rings via a 1,3,4-oxadiazole linker. nih.gov

Berberine Conjugates: Novel hybrids of Metronidazole and the natural product Berberine have been synthesized and shown to possess effective antimicrobial activities. researchgate.net

Isatin Conjugates: 1H-1,2,3-triazole has been used as a linker to tether the 2-methyl-5-nitroimidazole scaffold to isatin, a privileged scaffold in medicinal chemistry. researchgate.net

Heteroscorpionate Ligands: A 2-methyl-5-nitroimidazole derivative has been conjugated with a bis(3,5-dimethyl-1H-pyrazol-1-yl)acetamide moiety to create a heteroscorpionate ligand, which was subsequently used to form copper(II) complexes. nih.govresearchgate.net

Hybrid/Conjugate Type Linked Scaffold Linker Reference
Oxadiazole HybridSubstituted Phenyl1,3,4-Oxadiazole nih.gov
Berberine ConjugateBerberrubineAlkyl chain nih.gov
Isatin ConjugateIsatin1,2,3-Triazole researchgate.net
Heteroscorpionate LigandBis(pyrazolyl)acetamideAmide bond nih.govresearchgate.net

Stereochemistry in Analog Synthesis and Its Impact on Molecular Recognition

Stereochemistry can play a crucial role in the biological activity of drug molecules. The introduction of a chiral center into the N1-substituent of the 2-methyl-5-nitroimidazole scaffold can lead to enantiomers that may exhibit different pharmacological profiles. A prime example is Secnidazole, which possesses a stereocenter at the C2 position of its N1-propyl side chain [1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol]. researchgate.netjocpr.com The isopropyl alcoholic functional group is not only a site for further derivatization but also introduces chirality into the molecule. jocpr.com While many studies utilize the racemic mixture, the synthesis of stereochemically pure enantiomers and the evaluation of their differential effects on molecular recognition and biological activity are important areas of research for optimizing the therapeutic potential of such analogs. The three-dimensional arrangement of atoms, as confirmed by crystal structure analysis of various derivatives, dictates how the molecule fits into and interacts with its biological target. nih.govnih.gov

Structure Function Relationships in 2 Methyl 5 Nitro 1 Propyl 1h Imidazole: Mechanistic Insights

Molecular Features Governing Interaction with Biological Macromolecules

The interaction of 2-methyl-5-nitro-1-propyl-1H-imidazole with macromolecules such as proteins and nucleic acids is governed by a combination of steric, electronic, and hydrophobic properties conferred by its distinct functional groups. The core 1-alkyl-5-nitro-imidazole unit is considered a fundamental structural requirement for biological activity. jocpr.com The regions of the 5-nitroimidazole structure involving the C2, C5, and N1 positions are critical for interactions with receptors. jocpr.com

The biological activity of 5-nitroimidazoles is dependent on the precise fit of the molecule into the active sites of target macromolecules. The substituents on the imidazole (B134444) ring play specific roles in this binding. jocpr.com The methyl group at the C2 position and the nitro group at the C5 position must be sterically unhampered to allow for proper interaction with receptors. jocpr.com The N1-substituent, in this case, the propyl group, also significantly influences these interactions. These structural elements collectively engage in a variety of non-covalent and potential covalent interactions within a biological binding pocket.

Molecular FeaturePositionPotential Chemical Interactions
Imidazole Ring Coreπ-π stacking interactions with aromatic amino acid residues.
Methyl Group C2Steric influence on binding orientation; hydrophobic interactions.
Nitro Group C5Hydrogen bonding; electron-withdrawing effects; key site for redox activation.
Propyl Group N1Hydrophobic interactions, influencing membrane partitioning and binding affinity.

This table summarizes the potential chemical-level interactions between the functional groups of this compound and biological receptors, based on the general properties of 5-nitroimidazoles.

The 5-nitro group is the critical pharmacophore of the molecule and is essential for its biological activity. jocpr.comnih.gov 5-nitroimidazoles are prodrugs that require reductive bioactivation to exert their effects. nih.gov This activation process is highly dependent on the redox potential of the cellular environment, occurring preferentially in anaerobic or microaerophilic systems that can generate very low redox potentials. nih.gov

The activation mechanism involves the enzymatic transfer of electrons to the nitro group. nih.govnih.gov This process initiates a cascade of chemical transformations, converting the relatively inert parent compound into highly reactive cytotoxic species. jocpr.comnih.gov The initial step is the formation of a nitro radical anion. plos.orgplos.org This radical can be further reduced to generate a highly reactive 5-nitrosoimidazole intermediate. plos.org Studies on related 5-nitroimidazoles show that maximal covalent binding to macromolecules requires a four-electron reduction of the nitro group, which implicates the formation of a hydroxylamine (B1172632) derivative as the key reactive species. nih.gov This reductive activation is the central event that enables the molecule to covalently modify biological targets. jocpr.com

Redox Activation Pathway

Step Transformation Key Intermediate Electrons
1 Initial Reduction Nitro Radical Anion 1e⁻
2 Further Reduction 5-Nitrosoimidazole 2e⁻ (total)

| 3 | Final Activation | N-hydroxylamine derivative | 4e⁻ (total) |

This table outlines the sequential reduction steps of the 5-nitro group, leading to the formation of reactive intermediates capable of cellular damage. The process is based on mechanisms proposed for analogous 5-nitroimidazoles. plos.orgnih.gov

The substituent at the N1 position of the imidazole ring significantly influences the molecule's physicochemical properties, which in turn affects its absorption, distribution, and recognition by biological targets. The simplest structural requirement for the biological activity of this class of compounds is the 1-alkyl-5-nitro-imidazole unit. jocpr.com

Chemical Mechanisms of Cellular and Sub-Cellular Target Modulation

Once reductively activated, the reactive intermediates of this compound can interact with and modify critical cellular components, leading to cell death. The primary targets are DNA and essential enzymes.

A primary mechanism of action for activated 5-nitroimidazoles is the covalent binding to microbial DNA. jocpr.com This interaction disrupts the DNA's helical structure, inhibits nucleic acid synthesis, and ultimately triggers cell death. jocpr.com

The formation of these DNA adducts occurs after the reductive activation of the nitro group. nih.gov Research on analogous compounds demonstrates that the reactive hydroxylamine intermediate engages in a nucleophilic reaction with DNA. nih.gov Studies involving radiolabeled 5-nitroimidazoles suggest that this covalent binding occurs at the C4 position of the imidazole ring. nih.gov This process can lead to the formation of a stable adduct where the imidazole ring is intact but other parts of the original molecule may be lost. nih.gov The resulting carcinogen-DNA adducts can cause mutations if not repaired, leading to the initiation of carcinogenesis. nih.gov

In addition to DNA, the reactive metabolites of 5-nitroimidazoles can form covalent adducts with proteins, leading to enzyme inhibition. plos.orgplos.org Studies in the protozoan parasite Entamoeba histolytica using the related compound metronidazole (B1676534) identified several specific protein targets. plos.orgplos.org The modification of these proteins by drug metabolites leads to a reduction in their enzymatic activity. plos.org

Key enzyme targets include those involved in redox homeostasis and essential metabolic pathways. plos.orgplos.org For instance, thioredoxin reductase was identified as a primary target; intriguingly, this enzyme is also capable of reducing and thereby activating the 5-nitroimidazole drug itself. plos.orgplos.org This creates a self-potentiating cycle of activation and inhibition. Another identified target is purine (B94841) nucleoside phosphorylase, an enzyme crucial for the purine salvage pathway. plos.orgplos.org The inhibition of such essential enzymes disrupts cellular metabolism and contributes to the compound's lethal effect. The mechanism of inhibition is the formation of covalent adducts with sulfhydryl groups of cysteine residues within the proteins. plos.orgplos.org

Identified Protein Targets of Activated 5-Nitroimidazoles in E. histolytica

Protein Target Function Consequence of Inhibition
Thioredoxin Reductase Reduces thioredoxin; maintains redox balance; activates the drug. plos.orgplos.org Disruption of redox homeostasis; enzyme inactivation. plos.org
Thioredoxin Antioxidant defense; redox signaling. plos.orgplos.org Increased oxidative stress.
Superoxide (B77818) Dismutase Converts superoxide radicals to less harmful species. plos.orgplos.org Accumulation of reactive oxygen species.

| Purine Nucleoside Phosphorylase | Purine salvage pathway. plos.orgplos.org | Impaired nucleic acid metabolism. |

This table lists key protein targets identified for the related 5-nitroimidazole, metronidazole, and the functional consequences of their inhibition by covalent adduct formation. plos.orgplos.org

Modulation of Reactive Oxygen Species (ROS) Generation and Detoxification Pathways

The biological activity of 5-nitroimidazoles is intrinsically linked to the modulation of cellular redox environments, primarily through the generation of reactive oxygen and nitrogen species. The core mechanism relies on the selective reduction of the nitro group (–NO₂) at the C5 position of the imidazole ring. nih.gov This process is characteristic of anaerobic or microaerophilic organisms and hypoxic cells, which possess enzymatic systems with sufficiently low redox potentials to activate these compounds. nih.govasm.org

The process begins when the nitroimidazole compound diffuses into a cell and is reduced by nitroreductases, which transfers an electron to the nitro group, forming a nitro radical anion. nih.govresearchgate.net In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent compound, creating a "futile cycle" that prevents the accumulation of toxic metabolites and generates superoxide radicals. nih.govnih.gov However, under low-oxygen conditions, the nitro radical anion undergoes further reduction steps, leading to the formation of highly reactive cytotoxic intermediates, such as nitroso derivatives, hydroxylamines, and other reactive oxygen species (ROS). asm.orgnih.govresearchgate.net These reactive species are non-specific and can cause widespread cellular damage by forming adducts with macromolecules like DNA, proteins, and lipids, ultimately leading to cell death. nih.govresearchgate.net

Nitroimidazoles not only generate ROS but also disrupt the cell's natural detoxification pathways. Studies on related compounds have shown that their metabolites can inhibit key enzymes in the cellular redox system, such as thioredoxin reductase. nih.gov This inhibition impairs the cell's ability to manage oxidative stress, for example, by hindering the detoxification of hydrogen peroxide. nih.gov Furthermore, treatment with nitroimidazoles can lead to the depletion of intracellular thiol pools, such as glutathione, which are crucial for scavenging free radicals and maintaining redox homeostasis. nih.gov This dual action of producing ROS while simultaneously crippling the cell's ability to neutralize them creates a state of severe oxidative stress, which is central to the compound's mechanism of action.

Chemoinformatics and Computational Approaches for Predictive Structure-Activity Profiling

Chemoinformatics and computational modeling are powerful tools for understanding and predicting the biological activity of nitroimidazole derivatives, thereby guiding the design of new and more effective agents. Quantitative Structure-Activity Relationship (QSAR) modeling, in particular, has been successfully applied to this class of compounds to correlate their structural or physicochemical properties with their antimicrobial or cytotoxic activities. ingentaconnect.combenthamdirect.com

These computational models analyze a set of related compounds to identify key molecular descriptors that influence their biological effects. benthamdirect.com For nitroimidazoles, descriptors related to electronic properties (like the energy of molecular orbitals), hydrophobicity, and steric factors are often found to be significant.

Several types of QSAR studies have been performed on nitroimidazoles:

Hologram QSAR (HQSAR): This 2D QSAR method has been used to model the anti-parasitic activity of nitroimidazole derivatives. researchgate.net These models can identify specific molecular fragments that contribute positively or negatively to the compound's activity. For instance, an HQSAR study on derivatives active against Trichomonas vaginalis revealed that the 5-nitroimidazole fragment itself contributes positively to activity, whereas a 4-nitroimidazole (B12731) arrangement has a negative contribution. researchgate.net

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective on structure-activity relationships. They map the steric and electrostatic fields around the molecules to show where bulky groups, positive or negative charges, or hydrogen bond donors/acceptors would enhance or decrease activity. nih.gov A 3D-QSAR model for antitubercular nitroimidazoles identified a pharmacophore featuring hydrogen bond acceptors, a hydrogen bond donor, and a hydrophobic region as critical for activity. nih.gov

These predictive models are robust, testable, and serve as a clear tool for lead optimization, allowing researchers to prioritize the synthesis of compounds with a higher probability of potent activity. nih.gov

Computational Model Type Application Example Key Findings/Predictions Reference
HQSAR & Random Forest Anti-T. vaginalis activity of nitroimidazolesThe 5-nitroimidazole fragment positively contributes to activity, while the 4-nitroimidazole fragment contributes negatively. Models showed good internal and external validation. researchgate.net
3D-QSAR Antitubercular activity of bicyclic nitroimidazolesA 4-feature pharmacophore model was developed, highlighting the importance of hydrogen bond acceptors/donors and hydrophobic regions for whole-cell activity. nih.gov
MLR Analysis General antimicrobial activity of nitro-derivativesStatistically significant molecular descriptors were identified to classify and describe the antimicrobial activity of 4- and 5-nitroimidazoles. benthamdirect.com

Influence of Substituents on Activity Spectrum within the Nitroimidazole Class

The biological activity of a nitroimidazole is highly dependent on the nature and position of the substituents on the imidazole ring. The core structure of this compound features three key substituent positions (N1, C2, and C5) that collectively determine its physicochemical properties and biological function. jocpr.com

Advanced Chemical Applications and Future Research Directions

Application in Coordination Chemistry: Design of Novel Ligands and Metal Complexes

The imidazole (B134444) ring is a fundamental building block in coordination chemistry, capable of acting as a ligand to form stable complexes with a variety of transition metals. In 2-methyl-5-nitro-1-propyl-1H-imidazole, the imine nitrogen (at the 3-position) possesses a lone pair of electrons, making it the primary site for metal coordination. wikipedia.org This compound typically functions as a monodentate ligand, binding to a single metal center. azjournalbar.com

The coordination properties of this compound are modulated by its specific substituents:

2-Methyl Group: This group introduces steric hindrance around the coordination site, which can influence the geometry of the resulting metal complex and the number of ligands that can bind to the metal center. wikipedia.org

5-Nitro Group: As a strong electron-withdrawing group, the nitro moiety reduces the electron density of the imidazole ring. This decreases the basicity of the coordinating nitrogen, thereby affecting the strength of the metal-ligand bond.

Researchers have successfully incorporated other 5-nitroimidazole derivatives into complex metal-containing structures, such as ruthenium(II)-polypyridyl complexes. unifi.itresearchgate.net In some cases, the imidazole derivative coordinates in its deprotonated, imidazolate form, which can create stronger metal-ligand bonds and enhance the stability of the complex. researchgate.net The synthesis of various metal complexes with substituted imidazoles demonstrates the versatility of this class of ligands in creating diverse coordination geometries, including octahedral and tetrahedral structures with metals like Cr(III), Co(II), and Zn(II). azjournalbar.com The specific combination of steric and electronic effects in this compound makes it a candidate for designing bespoke metal complexes with tailored spectroscopic, redox, and magnetic properties.

Table 1: Potential Metal Complexes with this compound Ligand
Metal IonPotential GeometryPotential Applications
Ruthenium(II)OctahedralPhotochemical Probes, Catalysis
Copper(II)Square Planar / TetrahedralRedox-active Materials, Hypoxia Probes
Zinc(II)TetrahedralFunctional Materials, Luminescent Probes
Cobalt(II)Octahedral / TetrahedralMagnetic Materials, Catalysis
Chromium(III)OctahedralStable Coordination Compounds

Catalytic Roles of this compound and its Derivatives

While direct catalytic applications of this compound itself are not extensively documented, its metal complexes represent a promising area for catalytic research. Transition metal complexes are widely used as catalysts in a vast range of organic transformations. azjournalbar.com The ligand plays a crucial role in tuning the activity and selectivity of the metal's catalytic center. rsc.org

The unique electronic environment provided by the this compound ligand—a combination of sigma-donation from the coordinating nitrogen and the strong inductive effect of the nitro group—could modulate the redox potential of the metal center. This is a key parameter in catalytic cycles involving oxidation-reduction steps. Furthermore, the steric bulk provided by the methyl and propyl groups could create specific pockets around the catalytic site, potentially leading to high selectivity in reactions such as hydrogenation, oxidation, or C-C bond formation. Metal complexes derived from other heterocyclic ligands, such as benzimidazole, are known to possess catalytic activities, suggesting a precedent for the potential of related imidazole structures. nih.gov

Future research could focus on synthesizing a library of metal complexes with this ligand and screening them for activity in various catalytic reactions. The ability to modify the N-1 propyl chain offers a straightforward method to fine-tune the ligand's properties, potentially optimizing catalytic performance.

Contributions to Polymer Science and Functional Materials Chemistry

The structure of this compound is well-suited for its incorporation into larger molecular architectures like polymers and functional materials. The N-1 propyl group serves as a chemical handle that can be functionalized to enable polymerization. For instance, replacement of the propyl group with a hydroxypropyl or aminopropyl group would introduce a reactive site for condensation or addition polymerization reactions. Studies on related compounds like metronidazole (B1676534), which has a hydroxyethyl (B10761427) group at the N-1 position, have shown this site is amenable to various chemical transformations. jocpr.comnih.gov

By incorporating this moiety, novel polymers with unique properties could be developed:

Redox-Active Polymers: The reducible nitro group could impart redox activity to the polymer, making it suitable for applications in sensors or energy storage materials.

High-Performance Polymers: The rigid imidazole ring could enhance the thermal stability and mechanical strength of the polymer backbone.

Functional Films and Blends: Imidazole derivatives have been successfully blended with polymers like poly(lactic acid)/poly(ethylene glycol) (PLA/PEG) to create functional films. acs.org

Beyond covalent incorporation into polymers, the molecule's structure influences its solid-state packing, which is crucial for materials chemistry. Crystal structure analyses of similar 1-substituted 2-methyl-5-nitroimidazoles reveal the formation of extensive three-dimensional networks stabilized by weak intermolecular C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between imidazole rings. nih.gov These non-covalent interactions can be exploited to design crystalline materials, such as metal-organic frameworks (MOFs), with specific topologies and functions.

Development of Chemical Probes for Biological Research (excluding therapeutic uses)

One of the most advanced applications of nitroimidazole derivatives is in the development of chemical probes for detecting cellular hypoxia (low oxygen levels), a condition prevalent in solid tumors and relevant to research in ischemia. nih.govfrontiersin.org This application is non-therapeutic and serves as a diagnostic and research tool.

The mechanism relies on the oxygen-sensitive reduction of the nitro group. researchgate.net

The nitroimidazole probe diffuses into cells.

Inside the cell, cellular nitroreductases reduce the nitro group to a nitro radical anion.

In normoxic (normal oxygen) cells, this radical is rapidly re-oxidized back to the parent compound, which can then diffuse out of the cell.

In hypoxic cells, the lack of oxygen allows for further, irreversible reduction of the radical anion to reactive nitroso and hydroxylamine (B1172632) intermediates.

These reactive species covalently bind to cellular macromolecules, effectively trapping the probe within the hypoxic cells. researchgate.net

Derivatives of 2-nitroimidazole (B3424786) are particularly effective for this purpose due to their optimal reduction potential. researchgate.net By attaching an imaging moiety to the this compound scaffold, typically via the propyl chain, researchers can visualize hypoxic regions. For example, attaching a fluorine-18 (B77423) radioisotope allows for non-invasive imaging with Positron Emission Tomography (PET). frontiersin.org This technique is invaluable in preclinical research for studying tumor microenvironments and evaluating the physiological state of tissues.

Table 2: Design Principles for Nitroimidazole-Based Hypoxia Probes
ComponentFunctionExample
Hypoxia-sensitive core Undergoes bioreduction and trapping in low-oxygen environments.2-Methyl-5-nitroimidazole (B138375)
Linker Connects the core to the imaging moiety; influences solubility and pharmacokinetics.Propyl chain
Imaging Moiety Allows for external detection and visualization.18F (for PET), fluorescent dye

Emerging Areas of Research and Interdisciplinary Opportunities

The distinct chemical functionalities of this compound create numerous opportunities for interdisciplinary research, bridging chemistry, materials science, and biology.

Bifunctional Metal Complexes: A significant emerging area involves the design of metal complexes that are both redox-active and hypoxia-sensitive. openmedscience.com By using this compound as a ligand, one could create a complex where both the metal center and the nitro group are reducible. This dual-reducibility could lead to probes with enhanced sensitivity and selectivity for hypoxic tissues compared to the organic ligand alone. openmedscience.com

Smart Materials for Oxygen Sensing: The hypoxia-responsive chemistry could be integrated into materials science to create "smart" materials that change their properties (e.g., color, fluorescence, or conductivity) in response to varying oxygen concentrations. Such materials could have applications in advanced cell culture systems or as sensors for monitoring microenvironments.

Catalyst-Polymer Hybrids: By functionalizing the propyl chain, catalytically active metal complexes of this compound could be immobilized on polymer supports. This would create heterogeneous catalysts that are easily recoverable and reusable, combining the benefits of homogeneous and heterogeneous catalysis.

Multi-modal Imaging Probes: The propyl linker provides a site for attaching multiple types of reporter groups. A single probe molecule could be designed to carry both a radionuclide for PET imaging and a fluorescent tag for high-resolution microscopic analysis of biopsied tissue, allowing for a more comprehensive understanding of biological systems across different scales.

Q & A

Q. Methodological Approach :

  • Nitro Group Stability : Use inert atmospheres (e.g., nitrogen) during reactions involving reducing agents to prevent unintended nitro reduction. Monitor reaction progress via TLC or HPLC to detect intermediates .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize nitro intermediates, while avoiding protic solvents that may promote side reactions .
  • Catalytic Optimization : Transition-metal-free conditions (e.g., base-promoted cyclization) improve regioselectivity, as demonstrated in spiro-imidazolone synthesis .

What crystallographic strategies are recommended for resolving ambiguities in molecular packing of this compound derivatives?

Q. Advanced Techniques :

  • SHELX Suite : Employ SHELXL for high-resolution refinement and SHELXD for phase determination, particularly for handling twinned crystals or high-symmetry space groups .
  • Hydrogen Bond Analysis : Apply graph set analysis (Etter’s formalism) to classify intermolecular interactions and predict packing motifs, as seen in studies of imidazole-based crystals .
  • Validation Tools : Cross-validate results with PLATON or Mercury to detect voids, disorder, or missed symmetry .

How do structural modifications at the propyl group influence the antibacterial efficacy of this compound analogs?

Q. Structure-Activity Relationship (SAR) Insights :

  • Chain Length and Branching : Extending the propyl chain (e.g., to pentyl) enhances lipophilicity, improving membrane penetration but may increase cytotoxicity. Substituted aryl groups (e.g., phenyl-thiophene hybrids) show enhanced Gram-negative activity .
  • Electron-Withdrawing Groups : Nitro or halogen substituents at the imidazole C4/C5 positions boost redox-mediated antibacterial mechanisms, as evidenced by MIC values against E. coli and S. aureus .
  • Data-Driven Design : Use molecular docking (e.g., EGFR or reverse transcriptase targets) to prioritize derivatives with optimal steric and electronic profiles .

What analytical techniques are critical for distinguishing polymorphic forms of this compound in solid-state studies?

Q. Polymorphism Resolution :

  • X-Ray Diffraction (XRD) : Single-crystal XRD (e.g., using Mo-Kα radiation) resolves subtle lattice differences, as shown in 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl benzoate derivatives .
  • Thermal Analysis : DSC and TGA identify polymorph-specific melting points and decomposition profiles .
  • Vibrational Spectroscopy : FTIR and Raman spectra differentiate hydrogen-bonding networks, particularly N–H···O interactions in nitroimidazole aggregates .

How should researchers address contradictory bioactivity data between in vitro antibacterial assays and cellular toxicity profiles for novel imidazole derivatives?

Q. Data Contradiction Analysis :

  • Dose-Response Calibration : Establish IC50/EC50 ratios to differentiate selective toxicity. For example, derivatives with >10-fold selectivity (e.g., 5c in ) are prioritized .
  • Metabolic Stability Assays : Use liver microsomes or cytochrome P450 inhibition studies to identify toxigenic metabolites .
  • In Silico ADMET : Predict pharmacokinetic parameters (e.g., LogP, CYP2D6 binding) to rule out derivatives with high hepatotoxicity risk .

What strategies validate the purity of this compound intermediates in multi-step syntheses?

Q. Purity Assurance Protocols :

  • Chromatographic Methods : Reverse-phase HPLC with UV detection (λ = 254–310 nm) identifies nitro-containing impurities. Use C18 columns and acetonitrile/water gradients .
  • Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., ±0.3% tolerance) to confirm stoichiometry .
  • NMR Spectral Deconvolution : ¹H/¹³C NMR (DMSO-d6) detects residual solvents or regioisomers, leveraging characteristic imidazole proton shifts (δ 7.2–8.5 ppm) .

How can computational modeling guide the design of this compound derivatives with improved target binding?

Q. In Silico Workflow :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen derivatives against targets like HIV reverse transcriptase (PDB: 1RT2). Prioritize compounds with hydrogen bonds to Lys101 or Tyr181 .
  • MD Simulations : Run 100-ns trajectories to assess binding stability. Derivatives with <2.0 Å RMSD fluctuations retain active-site interactions .
  • Pharmacophore Mapping : Align nitro and imidazole moieties with known inhibitors (e.g., metronidazole) to conserve redox-active pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.